({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid
Description
Properties
CAS No. |
852217-73-3 |
|---|---|
Molecular Formula |
C10H10N4O3S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
2-[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C10H10N4O3S/c1-13-9(17)6-2-5(3-11)10(14-8(6)12)18-4-7(15)16/h2H,4H2,1H3,(H2,12,14)(H,13,17)(H,15,16) |
InChI Key |
IVPQKRXIDREOJU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=C(C(=C1)C#N)SCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Chloro-6-nitropyridine Derivative
Step 2: Conversion to 6-Amino-2-chloropyridine-3-carbonitrile
Step 3: Formation of the Thioester Intermediate
Step 4: Introduction of the Methylamino-Carbonyl Group
Step 5: Final Acidification and Purification
- Reagents: Acidic workup (e.g., dilute hydrochloric acid), recrystallization.
- Outcome: The compound is isolated as a pure product, with characterization confirming the structure.
Preparation Method 2: Direct Heterocyclic Construction via Cyclization
Step 1: Synthesis of 2-Amino-3-cyano-4-methylpyridine
Step 2: Functionalization at the 5-Position
Step 3: Thioester Formation
Step 4: Cyanation and Final Purification
- Reagents: Cyanide sources, catalysts.
- Outcome: Introduction of the cyano group at the 3-position completes the synthesis.
Notes on Reaction Conditions and Yields
Note: Reaction conditions such as temperature, solvent choice, and purification steps critically influence overall yields and purity.
In-Depth Research Findings and Data Tables
Reaction Yields and Optimization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-{[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-amino-3-cyano-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound:
- Core structure: Pyridine ring with: 6-Amino 3-Cyano 5-[(Methylamino)carbonyl]
- Side chain : Thioether-linked acetic acid.
Comparable Compounds:
2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives Core structure: Quinoline ring substituted at the 6-position (R = alkoxy, H, etc.). Key groups: Thioether-linked acetic acid. Bioactivity: Demonstrated significant rhizogenesis stimulation in Paulownia clones, with sodium salts showing enhanced bioavailability but higher toxicity .
Fused Thieno[2,3-b]pyridines (e.g., Compound 5) Core structure: Thieno[2,3-b]pyridine fused with additional rings. Substituents: Ethoxycarbonyl, methoxyphenyl, methyl groups.
{[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic Acid Core structure: Thiazolo[3,2-a]pyrimidinone. Substituents: Methylthioacetic acid. Properties: Smaller molecular weight (256.30 g/mol) compared to the target compound, suggesting differences in membrane permeability .
Physicochemical and Pharmacokinetic Properties
| Compound | log P (Predicted) | log D (pH 7) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~1.8* | ~-0.5* | ~280.29 | Amino, cyano, methylamide, thioether |
| 2-((Quinolin-4-yl)thio)acetic Acid (QAC-1) | 2.1–2.5 | 1.8–2.2 | 261.28 | Quinoline, thioether |
| Fused Thieno[2,3-b]pyridine (Compound 5) | 3.0–3.5† | 2.5–3.0† | 385.42 | Ethoxycarbonyl, methoxyphenyl |
| Thiazolo[3,2-a]pyrimidin Derivative | 0.9–1.2 | 0.5–0.8 | 256.30 | Thiazolo-pyrimidinone, thioether |
*Estimated based on substituent contributions (e.g., cyano reduces log P). †Inferred from ethoxycarbonyl and aromatic substituents.
Key Observations:
- The target compound’s predicted log P (~1.8) aligns with Lipinski’s "rule of five" (optimal range: −0.4–5.6), suggesting favorable membrane permeability .
- Sodium salts of quinoline derivatives (e.g., QAC-5) exhibit higher log D values (enhanced ionization at physiological pH), correlating with increased bioavailability but elevated toxicity .
Biological Activity
({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid, commonly referred to as a pyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interactions with various biological targets.
- Molecular Formula: C10H10N4O3S
- Molecular Weight: 266.28 g/mol
- CAS Number: 852217-73-3
Biological Activity
The biological activity of this compound has been explored in several studies, focusing primarily on its pharmacological properties and mechanisms of action.
-
Interaction with Receptors:
- The compound has shown potential in modulating nicotinic acetylcholine receptors (nAChRs), particularly the α9α10 subtype, which is implicated in pain pathways. Research indicates that derivatives of this compound can exhibit selective inhibition of these receptors, which may lead to analgesic effects in neuropathic pain models .
-
Cytotoxicity Studies:
- In vitro studies have demonstrated that certain analogs of this compound possess cytotoxic effects against various cancer cell lines. For instance, modifications to the pyridine structure can enhance lipophilicity, thereby increasing the compound's ability to penetrate cell membranes and exert cytotoxic effects .
Study 1: Analgesic Properties
A study investigated the analgesic properties of a series of pyridine derivatives, including this compound. The lead molecule exhibited an IC50 value of 0.9 nM against human α9α10 nAChRs, indicating potent activity . This suggests potential therapeutic applications in managing pain, particularly chemotherapy-induced neuropathic pain.
Study 2: Cytotoxic Activity
Another research effort focused on the cytotoxicity of this compound against A549 non-small cell lung carcinoma cells. The results indicated that while the parent compound was inactive, modifications significantly increased its efficacy, demonstrating that structural alterations can enhance biological activity .
Data Table: Summary of Biological Activities
| Activity | Description | IC50 Value |
|---|---|---|
| Inhibition of α9α10 nAChRs | Potent analgesic effects in neuropathic pain models | 0.9 nM |
| Cytotoxicity against A549 cells | Enhanced activity with structural modifications | Varies |
Q & A
Q. What are the standard synthetic routes for preparing ({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid, and what key reaction conditions are required?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization of pyridine precursors, followed by functional group modifications. Key steps include:
- Cyclization : Refluxing 2-chloronicotinic acid derivatives with thiourea in DMSO at 80°C for 12 hours to form the thienopyridine core .
- Chlorination/Amination : Using N-chlorosuccinimide (NCS) in acetonitrile for halogenation, followed by amination with methylamine under inert atmospheres .
- Thioacetic Acid Coupling : Employing EDC/HOBt-mediated coupling in DMF to introduce the thioacetic acid moiety . Critical Conditions : Temperature control (±2°C), pH adjustments (6.5–7.5), and anhydrous solvents (DMSO, acetonitrile) are essential to minimize side reactions.
Table 1: Representative Synthetic Steps
Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., NH2 at δ 5.2 ppm, CN at δ 120 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 337.08) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline form .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients.
Advanced Research Questions
Q. How can researchers optimize the yield and selectivity of the critical amination step in the synthesis?
Methodological Answer:
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP, DBU) to enhance nucleophilic substitution efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMSO vs. DMF) to stabilize transition states .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and byproducts .
- In Situ Monitoring : Employ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically.
Q. How should discrepancies between computational predictions and experimental data regarding the compound's solubility be addressed?
Methodological Answer:
- Solubility Profiling : Use shake-flask method with UV-Vis quantification in buffers (pH 1–10) and co-solvents (e.g., PEG-400) .
- Computational Refinement : Re-parameterize COSMO-RS models using experimental logP and Hansen solubility parameters .
- Crystal Engineering : Modify crystal habits via co-crystallization with succinic acid to enhance aqueous solubility .
Q. What strategies are effective in elucidating the mechanism of action when initial biochemical assays show conflicting results?
Methodological Answer:
- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT) to distinguish direct vs. indirect effects .
- Proteomics : Use SILAC labeling to identify off-target protein interactions in HEK-293 cells .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding to resolve steric clashes observed in docking studies .
Q. What in silico methods are recommended for predicting the compound's pharmacokinetic properties prior to in vivo studies?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate bioavailability (Lipinski’s Rule of 5) and blood-brain barrier permeability .
- CYP450 Inhibition : Screen via Schrödinger’s QikProp to assess metabolic stability and drug-drug interaction risks .
- Toxicity Profiling : Apply ProTox-II for hepatotoxicity and cardiotoxicity predictions based on structural alerts .
Table 2: Key Pharmacokinetic Predictions
| Parameter | Predicted Value | Tool Used | Reference |
|---|---|---|---|
| LogP | 1.8 ± 0.2 | SwissADME | |
| Half-life (t1/2) | 4.2 hours | QikProp | |
| CYP3A4 Inhibition | Moderate | ProTox-II |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
